3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan

Description

Chemical Classification and Nomenclature of 3-(Chloromethyl)-2-Methyl-5-(4-Propoxyphenyl)Furan

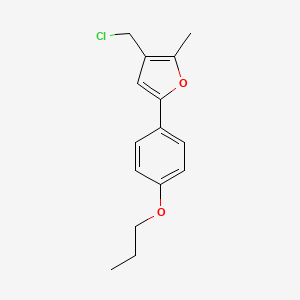

3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan is a substituted furan derivative belonging to the class of heterocyclic aromatic compounds. Its systematic IUPAC name reflects its structural features: a furan ring (a five-membered oxygen-containing heterocycle) substituted at positions 2, 3, and 5. The substituents include a methyl group at position 2, a chloromethyl group at position 3, and a 4-propoxyphenyl group at position 5. The molecular formula is C₁₅H₁₇ClO₂ , with a molecular weight of 264.75 g/mol .

The compound’s SMILES notation (CCCOC1=CC=C(C2=CC(CCl)=C(C)O2)C=C1 ) encodes its connectivity: the furan core (O2) is linked to a methyl group (C), a chloromethyl group (CCl), and a 4-propoxyphenyl moiety (propoxy-substituted benzene). Its classification as a furan derivative places it within a broader family of oxygen-containing heterocycles critical to organic synthesis and pharmaceutical applications.

Historical Context of Furan-Based Heterocyclic Compounds

Furan chemistry traces its origins to the 18th century. Carl Wilhelm Scheele first isolated 2-furoic acid in 1780 through the dry distillation of mucic acid, marking the discovery of the first furan derivative. Johann Wolfgang Döbereiner’s identification of furfural in 1831 and Heinrich Limpricht’s synthesis of pure furan in 1870 further established furans as a distinct class of heterocycles.

The development of substituted furans accelerated in the 20th century, driven by their utility in pharmaceuticals, agrochemicals, and materials science. For instance, furan derivatives like ranitidine (an antiulcer agent) and nitrofurantoin (an antibiotic) underscore their medicinal importance. The compound 3-(chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan represents a modern iteration of this lineage, optimized for specific reactivity and functional group compatibility.

Significance in Heterocyclic Chemistry Research

Furan derivatives are prized for their aromaticity, electron-rich nature, and versatility in electrophilic substitution reactions. The introduction of substituents like chloromethyl and propoxyphenyl groups enhances their applicability in cross-coupling reactions, polymerization, and drug design.

The chloromethyl group (–CH₂Cl) at position 3 provides a reactive site for nucleophilic substitution, enabling further functionalization. Meanwhile, the 4-propoxyphenyl group introduces steric bulk and lipophilicity, which can influence solubility and binding interactions in biological systems. Such tailored modifications make this compound a valuable intermediate in synthesizing complex molecules, including polymers and active pharmaceutical ingredients (APIs).

Position within the Broader Furan Derivatives Category

Within the furan derivative hierarchy, this compound occupies a niche as a triply substituted furan with diverse functional groups. Simpler analogs like 2-furoic acid (a monocarboxylic acid) and furfural (an aldehyde) are foundational in industrial chemistry. In contrast, 3-(chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan exemplifies advanced structural complexity, combining halogenated, alkylated, and aryloxy substituents.

Comparative Analysis of Furan Derivatives

| Compound | Substituents | Applications |

|---|---|---|

| Furan | Unsubstituted | Solvent, precursor to THF |

| 2-Furoic Acid | –COOH at position 2 | Food preservative, synthesis intermediate |

| Furfural | –CHO at position 2 | Petrochemical refining |

| 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan | –CH₃, –CH₂Cl, –OPr-Ph at positions 2, 3, 5 | Specialty chemical synthesis |

This structural diversity underscores the compound’s role in expanding the reactivity landscape of furans, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClO2/c1-3-8-17-14-6-4-12(5-7-14)15-9-13(10-16)11(2)18-15/h4-7,9H,3,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVAPXYKOHTYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CC(=C(O2)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloromethyl group: This step often involves the chloromethylation of the furan ring using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

Attachment of the propoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the furan ring is reacted with 4-propoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base such as sodium hydroxide (NaOH).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

Substitution Reactions: Azido derivatives, thiocyanate derivatives.

Oxidation Reactions: Furanones, hydroxylated derivatives.

Reduction Reactions: Dihydrofuran derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the furan ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, properties, and applications of 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan and its analogs:

Pharmacological Potential

In contrast, 5-(4-chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid () and fluorinated analogs () are explicitly studied for bioactivity, suggesting that substituent choice critically influences therapeutic relevance.

Physicochemical Properties

- Solubility : The propoxyphenyl group enhances lipophilicity compared to hydroxymethyl () or carboxylic acid () derivatives, favoring organic-phase reactions.

- Thermal Stability : Halogenated furans (e.g., ) exhibit higher stability due to strong C-Cl/F bonds, whereas the target compound’s ether linkage may confer moderate stability.

Research Findings and Key Observations

Substituent-Driven Reactivity: The chloromethyl group’s reactivity is modulated by adjacent substituents. The target compound’s propoxyphenyl group may similarly direct reaction pathways.

Synthetic Versatility : 3-(Chloromethyl)furan is a key intermediate in marine natural product synthesis (), suggesting the target compound could serve in complex molecule assembly if steric challenges are mitigated.

Bioactivity Gaps : Unlike fluorinated or carboxylic acid-containing analogs (), the target compound lacks documented biological studies, highlighting an area for future research.

Biological Activity

3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, while providing a comprehensive analysis of its pharmacological properties.

Biological Activity Overview

Research indicates that 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan exhibits several biological activities, including:

- Antiviral Properties : The compound has been reported to act as an allosteric modulator against Hepatitis B virus core proteins, suggesting potential use in antiviral therapies .

- Antioxidant Activity : Studies have indicated that furan derivatives can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress .

- Anti-inflammatory Effects : Compounds with similar furan structures have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan may be attributed to several mechanisms:

- Inhibition of Viral Replication : By modulating viral protein functions, the compound can disrupt the replication cycle of viruses such as Hepatitis B .

- Scavenging Free Radicals : The furan ring structure is known for its ability to donate electrons, thus neutralizing free radicals and reducing oxidative damage .

- Modulation of Signaling Pathways : Similar compounds have been shown to interfere with signaling pathways related to inflammation and apoptosis, leading to reduced cellular stress responses .

Case Studies

Several studies have explored the biological effects of furan derivatives similar to 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan:

- Antiviral Study :

-

Antioxidant Evaluation :

- In a controlled experiment, researchers assessed the antioxidant capacity of various furan compounds. Results indicated that compounds with similar structures exhibited significant scavenging activity against reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .

- Inflammation Model :

Data Tables

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan?

- Methodological Answer : Synthesis typically involves multi-step reactions. The chloromethyl group can be introduced via chlorination of a hydroxymethyl precursor using agents like SOCl₂ or PCl₃. The propoxyphenyl moiety may be attached via Ullmann coupling or nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) . For furan ring formation, cyclization of diketones or use of Meldrum’s acid in multicomponent reactions (as seen in indole-furan hybrids) could be adapted . Characterization via NMR (¹H/¹³C) and HRMS is critical to confirm regioselectivity and purity .

Q. How do the substituents influence the compound’s physicochemical properties?

- Methodological Answer : The chloromethyl group enhances electrophilicity, enabling further functionalization (e.g., nucleophilic substitution). The 4-propoxyphenyl group increases lipophilicity (logP), affecting solubility in polar solvents; computational tools like ChemAxon or ACD/Labs can predict logP and pKa. Stability studies under varying pH/temperature are recommended to assess hydrolytic susceptibility of the chloromethyl group .

Q. What spectroscopic techniques are optimal for structural elucidation?

- Methodological Answer :

- ¹H NMR : Methyl groups (δ ~2.1–2.5 ppm) and chloromethyl (δ ~4.5–4.8 ppm) show distinct splitting patterns. Aromatic protons from the propoxyphenyl group appear as doublets (δ ~6.8–7.4 ppm) .

- IR : C-Cl stretch (~550–750 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) confirm functional groups .

- HRMS : Exact mass confirms molecular formula (e.g., C₁₆H₁₇ClO₂ requires m/z 276.0918) .

Advanced Research Questions

Q. How can mechanistic studies clarify the reactivity of the chloromethyl group in derivatization?

- Methodological Answer : Kinetic studies (e.g., SN2 vs. elimination-addition pathways) under varying nucleophiles (e.g., amines, thiols) and solvents (polar aprotic vs. protic) can elucidate reaction mechanisms. Isotopic labeling (e.g., D₂O quenching) and DFT calculations (transition state analysis) provide insight into intermediates . For example, highlights base-catalyzed reactions favoring substitution over elimination .

Q. What structure-activity relationships (SAR) are hypothesized for this compound in biological systems?

- Methodological Answer : Analogous benzofuran derivatives exhibit antifungal/antitumor activities linked to electron-withdrawing groups (e.g., Cl) and lipophilic substituents (e.g., aryl groups) . Hypothesize that the chloromethyl group enhances electrophilic interactions with biological targets (e.g., cysteine residues), while the propoxyphenyl moiety improves membrane permeability. Comparative assays with derivatives lacking Cl or propoxy groups are essential .

Q. How can computational modeling predict binding modes or metabolic stability?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450 for metabolism prediction) or receptors (e.g., kinase targets). The propoxyphenyl group may occupy hydrophobic pockets .

- DFT Studies : Optimize geometry at B3LYP/6-31G* level to assess electronic effects (e.g., chloromethyl’s electron-withdrawing impact on furan ring aromaticity) .

- MD Simulations : Evaluate solvation dynamics and stability in lipid bilayers .

Data Contradiction Analysis

Q. How to resolve discrepancies in synthetic yields reported across studies?

- Methodological Answer : Variations may arise from reaction conditions (e.g., solvent purity, catalyst loading). Replicate procedures from (NaOH vs. K₂CO₃ base effects) and (hexafluoropropan-2-ol solvent’s role in stabilizing intermediates) . Use design of experiments (DoE) to optimize parameters (temperature, stoichiometry) and identify critical factors .

Q. Why might biological activity data conflict between in vitro and in vivo models?

- Methodological Answer : Poor pharmacokinetics (e.g., rapid hydrolysis of chloromethyl in vivo) or off-target effects may explain discrepancies. Conduct metabolite profiling (LC-MS) and plasma stability assays. Compare with ’s agrochemical studies, where structural analogs showed varied bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.